2-(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)ethan-1-ol
Description
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Properties
IUPAC Name |
2-[1-(2-fluoroethyl)-3-pyrazin-2-ylpyrazol-4-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN4O/c12-2-5-16-8-9(1-6-17)11(15-16)10-7-13-3-4-14-10/h3-4,7-8,17H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWOWODPRRPMJFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NN(C=C2CCO)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)ethan-1-ol, also known by its CAS number 2098103-89-8, is a synthetic organic compound featuring a pyrazole ring with notable pharmacological potential. This compound has garnered interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is C10H11FN4O, with a molecular weight of 222.22 g/mol. The structural features that contribute to its biological activity include the presence of the pyrazole ring and the fluoroethyl substituent.
Antimicrobial Activity
Research has indicated that derivatives of pyrazole compounds exhibit significant antimicrobial effects. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains and fungi. A study highlighted that pyrazole derivatives possess mechanisms that disrupt microbial cell walls and inhibit essential metabolic pathways .
Anti-inflammatory Properties
Studies have demonstrated that pyrazole derivatives can modulate inflammatory responses. Compounds with similar structures have been reported to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in models of acute and chronic inflammatory diseases . The mechanism often involves the inhibition of NF-kB signaling pathways.
Anticancer Activity
The anticancer potential of pyrazole compounds is notable, with several studies reporting cytotoxic effects against various cancer cell lines. For example, compounds with structural similarities to this compound have been shown to induce apoptosis in cancer cells through the activation of caspase pathways and cell cycle arrest .
The biological activity of this compound is largely attributed to its ability to interact with various cellular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, particularly those associated with cancer cell proliferation.
- Receptor Modulation : It can act as a modulator for certain receptors involved in inflammation and immune responses.
- Oxidative Stress Induction : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to cell death.
Case Studies
Several case studies have evaluated the efficacy of pyrazole-based compounds:
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential as a therapeutic agent. Its structure suggests that it may interact with various biological targets, including enzymes and receptors involved in disease processes. Research indicates that derivatives of pyrazole and pyrazine compounds often exhibit significant anti-inflammatory, antimicrobial, and anticancer properties .
Case Study: Anti-inflammatory Activity
A series of pyrazole derivatives were synthesized and evaluated for their anti-inflammatory effects using standard models such as carrageenan-induced paw edema in rats. Compounds containing electron-donating groups showed enhanced activity compared to those with electron-withdrawing groups .
Antimicrobial Activity
Studies have demonstrated that pyrazole derivatives exhibit varying degrees of antimicrobial activity against a range of pathogens. The incorporation of the fluoroethyl group in the structure may enhance lipophilicity, improving membrane permeability and interaction with microbial targets .
Case Study: Antimicrobial Screening
Novel substituted pyrazoles were screened against Gram-positive and Gram-negative bacteria, revealing promising results comparable to established antibiotics .
Drug Development
The compound's unique structural features make it a candidate for drug development in oncology and neurology. Its ability to modulate specific biochemical pathways positions it as a potential lead compound for further optimization in drug design .
Case Study: Oncology Applications
Research has indicated that certain pyrazole derivatives possess cytotoxic effects against cancer cell lines, suggesting a pathway for developing new anticancer agents based on the structural framework of 2-(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)ethan-1-ol .
Synthetic Methodologies
The synthesis of this compound typically involves multi-step processes starting from readily available precursors. Key steps include:
- Preparation of the Pyrazole Ring : This can be achieved through cyclization reactions involving hydrazines and carbonyl compounds.
- Formation of the Pyrazine Moiety : Condensation reactions with appropriate precursors lead to the integration of the pyrazine ring.
- Alkylation Reactions : The introduction of the fluoroethyl group is typically performed via alkylation under controlled conditions to ensure high yield and purity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
